2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one
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Description
2-(2,4-Dichlorophenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H22Cl2N2O2S and its molecular weight is 389.34. The purity is usually 95%.
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Scientific Research Applications
C–H Functionalization of Aliphatic Compounds
Research by Rodina et al. (2016) introduced a new method for C–H functionalization of aliphatic compounds through a unique photochemical reaction of diazoketones. This process allows for the formal insertion of the terminal nitrogen atom of the diazo group into α-C–H bonds of ethers and aliphatic hydrocarbons without the elimination of nitrogen, offering a novel approach to modify aliphatic compounds efficiently (Rodina et al., 2016).
Structural Control through Hydrogen Bonds and Weak Interactions
Piotrkowska et al. (2008) demonstrated how strong N–H⋯N hydrogen bonds and weak N–H⋯S interactions control the structure of co-crystals involving dithiooxamide and nitrogen heterocycles. This study showcases the significant role of intermolecular interactions in determining the structural assembly of complex molecular systems (Piotrkowska et al., 2008).
Novel Synthesis Approaches
Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This novel synthesis method does not require any catalyst or activation, providing an alternative approach to producing benzo[b][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).
Atropisomerism in Antianxiety Drug Derivatives
Research on the stereochemical properties of etizolam derivatives by Marubayashi et al. (1992) revealed insights into atropisomerism in these compounds. This study not only sheds light on the stereochemical complexity of diazepine antianxiety drugs but also opens avenues for the development of new therapeutic agents with optimized efficacy and reduced side effects (Marubayashi et al., 1992).
Metal Carbene Precursors for Isochromene Derivatives
Ren et al. (2017) explored 4-diazoisochroman-3-imines as a new class of metal carbene precursors. This study presents a versatile synthetic route for spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, highlighting the potential of diazo compounds in synthesizing complex molecular architectures (Ren et al., 2017).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-2-3-16(15(19)10-13)23-11-17(22)21-6-1-5-20(7-8-21)14-4-9-24-12-14/h2-3,10,14H,1,4-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODRGAIRMODTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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